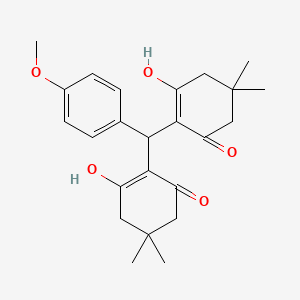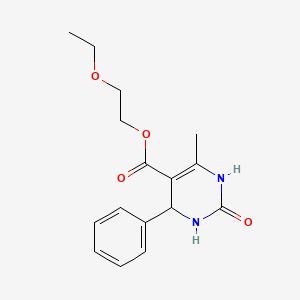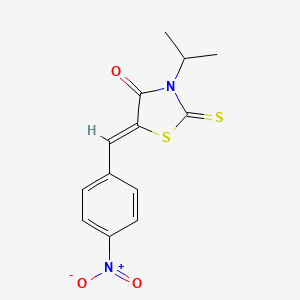![molecular formula C17H26BrN3 B10886103 1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10886103.png)
1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromobenzyl group attached to a piperidine ring, which is further connected to a methylpiperazine moiety
Vorbereitungsmethoden
The synthesis of 1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl chloride and piperidine.
Formation of Intermediate: The first step involves the reaction of 3-bromobenzyl chloride with piperidine to form 1-(3-bromobenzyl)piperidine.
Final Product Formation: The intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product, 1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent parts.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is studied for its potential effects on various biological pathways and its interactions with cellular receptors.
Industrial Applications: It is used as an intermediate in the production of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of 1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE can be compared with other similar compounds, such as:
1-(3-Bromobenzyl)piperidine: This compound shares a similar structure but lacks the methylpiperazine moiety.
1-(4-Bromobenzyl)piperidine: Similar to the above compound but with the bromine atom in a different position on the benzyl group.
1-(3-Bromobenzyl)piperazine: This compound has a similar structure but lacks the piperidine ring.
The uniqueness of 1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H26BrN3 |
|---|---|
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
1-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-4-methylpiperazine |
InChI |
InChI=1S/C17H26BrN3/c1-19-9-11-21(12-10-19)17-5-7-20(8-6-17)14-15-3-2-4-16(18)13-15/h2-4,13,17H,5-12,14H2,1H3 |
InChI-Schlüssel |
LEIZNTMQNIIWGI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-ethylphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10886022.png)
![2-(2,4-dichlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10886033.png)
![(2Z,5E)-3-phenyl-2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10886043.png)



![N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine](/img/structure/B10886055.png)
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10886063.png)
![4-[(2Z)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B10886069.png)
![N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-2-methylpropan-2-amine](/img/structure/B10886077.png)
![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10886084.png)
![ethyl 5-(4-hydroxy-3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10886095.png)
![(2E)-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B10886098.png)

